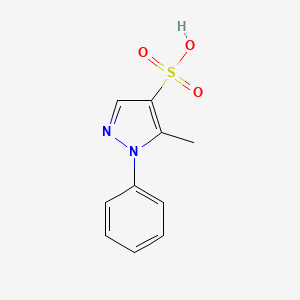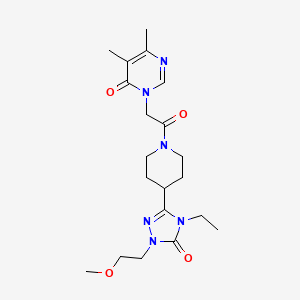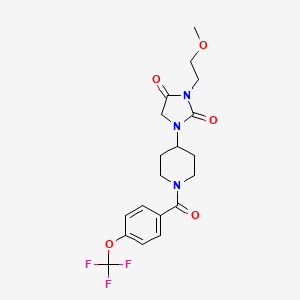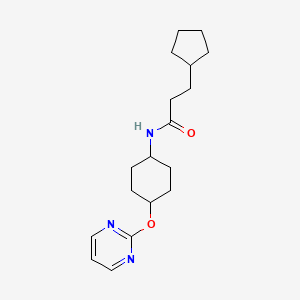![molecular formula C28H23N3O6 B2436773 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide CAS No. 892431-46-8](/img/no-structure.png)
2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C28H23N3O6 and its molecular weight is 497.507. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide:
Antitumor Activity
This compound has shown potential in antitumor activity, particularly in inhibiting the growth of various cancer cell lines. Research indicates that its unique structure allows it to interfere with cellular processes critical for tumor growth and proliferation . Studies have demonstrated its efficacy against human cancer cell lines such as HCT116 and HepG2, suggesting its potential as a therapeutic agent in oncology .
Antibacterial Properties
The compound exhibits significant antibacterial properties, making it a candidate for developing new antibiotics. Its structure allows it to target bacterial enzymes and disrupt essential bacterial functions . This application is particularly important in the context of rising antibiotic resistance, where new and effective antibacterial agents are urgently needed .
Antiviral Applications
Research has explored the antiviral potential of this compound, particularly against viruses that cause significant human diseases. Its ability to inhibit viral replication and disrupt viral protein synthesis makes it a promising candidate for antiviral drug development . This application is crucial for addressing viral infections that currently have limited treatment options.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions. By modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines, it shows potential in managing diseases characterized by chronic inflammation . This includes conditions such as rheumatoid arthritis and inflammatory bowel disease.
Neuroprotective Properties
There is growing interest in the neuroprotective properties of this compound. Research suggests that it can protect neuronal cells from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases . This makes it a potential candidate for developing treatments for conditions like Alzheimer’s disease and Parkinson’s disease.
Antioxidant Activity
The compound’s antioxidant activity has been investigated for its ability to neutralize free radicals and reduce oxidative stress . This property is beneficial in preventing cellular damage and aging, and it could be applied in developing supplements or pharmaceuticals aimed at enhancing overall health and longevity.
Cardioprotective Effects
Studies have shown that this compound may have cardioprotective effects, potentially reducing the risk of cardiovascular diseases . Its ability to improve endothelial function, reduce inflammation, and prevent oxidative damage to cardiac tissues makes it a promising candidate for cardiovascular health applications.
Antidiabetic Potential
Research has also explored the antidiabetic potential of this compound. It may help regulate blood glucose levels and improve insulin sensitivity . This application is particularly relevant for developing new treatments for diabetes, a condition that affects millions of people worldwide.
Propriétés
Numéro CAS |
892431-46-8 |
|---|---|
Formule moléculaire |
C28H23N3O6 |
Poids moléculaire |
497.507 |
Nom IUPAC |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(3,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C28H23N3O6/c1-16-9-17(2)11-19(10-16)29-24(32)14-30-25-20-5-3-4-6-21(20)37-26(25)27(33)31(28(30)34)13-18-7-8-22-23(12-18)36-15-35-22/h3-12H,13-15H2,1-2H3,(H,29,32) |
Clé InChI |
SUUOGYXFBRAVGE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C63)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{3-[Cyano(3-ethylphenyl)amino]propyl}imidazolidine-2,4-dione](/img/structure/B2436692.png)
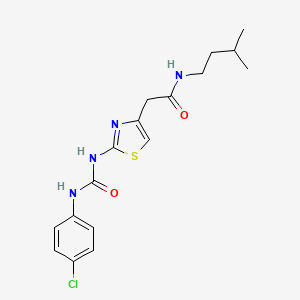
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B2436694.png)
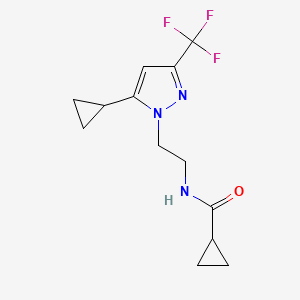
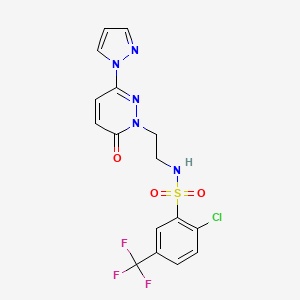
![2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2436701.png)
![N-(5-chloro-2-methylphenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2436702.png)
![6-[4-(4,6-Dimethylpyrimidin-2-yl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2436703.png)
